molecular formula C6H5BrClNO B6237532 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 889865-52-5

5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6237532
CAS No.: 889865-52-5
M. Wt: 222.5
InChI Key:
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Description

5-Bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one is a halogenated heterocyclic organic compound. It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with a methyl group at the 1-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: The compound can be synthesized by halogenating pyridine derivatives under controlled conditions. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

  • Hydrogenation: The dihydropyridin-2-one structure can be obtained by hydrogenating the corresponding pyridin-2-one derivative under high pressure and temperature in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale halogenation and methylation reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and automated control systems to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

  • Substitution: Substitution reactions at the halogenated positions can lead to the formation of different derivatives, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Various halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one is used to study enzyme inhibition and receptor binding. Its structural similarity to natural substrates allows it to be used as a probe in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism by which 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity and signaling pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Various enzymes involved in metabolic pathways can be targeted by the compound.

  • Receptors: Specific receptors in cell signaling pathways can be modulated by the compound.

Comparison with Similar Compounds

  • 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one: This compound is structurally similar but contains a difluoromethyl group instead of a methyl group.

  • 3-Chloro-5-fluoro-1-methyl-1,2-dihydropyridin-2-one: This compound has a fluorine atom instead of a bromine atom.

Uniqueness: 5-Bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of halogen atoms and the presence of a methyl group. This combination provides distinct reactivity and binding properties compared to similar compounds.

Properties

CAS No.

889865-52-5

Molecular Formula

C6H5BrClNO

Molecular Weight

222.5

Purity

95

Origin of Product

United States

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